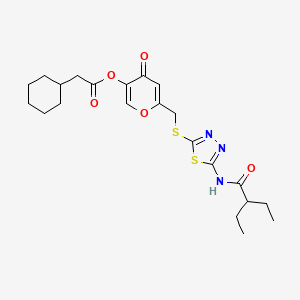

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate

Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is a structurally complex molecule featuring:

- A 1,3,4-thiadiazole core substituted at position 5 with a 2-ethylbutanamido group.

- A thioether linkage connecting the thiadiazole to a methyl group, which bridges to a 4-oxo-4H-pyran ring.

- A 2-cyclohexylacetate ester at position 3 of the pyran moiety.

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S2/c1-3-15(4-2)20(28)23-21-24-25-22(32-21)31-13-16-11-17(26)18(12-29-16)30-19(27)10-14-8-6-5-7-9-14/h11-12,14-15H,3-10,13H2,1-2H3,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMMVUYYGMXVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

Retrosynthetic Breakdown

The target compound dissects into three modular components:

- 5-(2-Ethylbutanamido)-1,3,4-thiadiazole-2-thiol : Serves as the nucleophilic sulfur source.

- 6-(Bromomethyl)-4-oxo-4H-pyran-3-ol : Provides the pyran scaffold for esterification.

- 2-Cyclohexylacetyl chloride : Electrophilic esterifying agent.

Critical Bond Disconnections

- Thioether linkage : Formed via nucleophilic substitution between the thiadiazole thiolate and pyran bromomethyl group.

- Amide bond : Constructed through acyl chloride coupling with 5-amino-1,3,4-thiadiazole-2-thiol.

- Ester group : Introduced via Steglich esterification or acid chloride-mediated acylation.

Detailed Synthetic Procedures

Synthesis of 5-(2-Ethylbutanamido)-1,3,4-Thiadiazole-2-Thiol

Thiadiazole Core Formation

Procedure :

- React 2-ethylbutanoyl chloride (1.2 eq) with 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in dichloromethane (DCM) under N₂.

- Add triethylamine (TEA, 1.5 eq) dropwise at 0°C.

- Stir for 6 h at 25°C, then wash with 5% HCl (3 × 50 mL).

Key Data :

Preparation of 6-(Bromomethyl)-4-Oxo-4H-Pyran-3-ol

Pyran-4-one Synthesis

Procedure :

- Condense ethyl acetoacetate (1.0 eq) with diethyl oxalate (1.2 eq) in ethanol using NaOEt (0.1 eq).

- Reflux for 8 h, acidify with HCl (1M), and recrystallize from EtOH/H₂O.

Key Data :

- Yield : 65% (pale yellow solid, m.p. 189–191°C).

- ¹³C NMR (DMSO-d₆) : δ 186.2 (C=O), 164.3 (C-O), 112.4 (pyran C-2).

Bromomethyl Functionalization

Procedure :

- Treat 4-oxo-4H-pyran-3-ol (1.0 eq) with PBr₃ (1.5 eq) in dry DCM.

- Stir for 3 h at 0°C, then quench with ice-water.

Key Data :

- Yield : 83% (hygroscopic solid, stored under N₂).

- MS (ESI+) : m/z 232.9 [M+H]⁺.

Convergent Synthesis and Esterification

Thioether Coupling

Procedure :

- Combine 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol (1.0 eq) and 6-(bromomethyl)-4-oxo-4H-pyran-3-ol (1.1 eq) in DMF.

- Add K₂CO₃ (2.0 eq), stir at 60°C for 12 h.

Optimization :

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Solvent | DMF, THF, MeCN | DMF |

| Temperature (°C) | 25–80 | 60 |

| Base | K₂CO₃, Et₃N | K₂CO₃ |

Yield : 74% after silica gel chromatography (EtOAc/hexane 1:3).

Final Esterification with 2-Cyclohexylacetyl Chloride

Procedure :

- Dissolve intermediate from Step 3.1 (1.0 eq) in dry DCM.

- Add 2-cyclohexylacetyl chloride (1.3 eq) and DMAP (0.1 eq).

- Stir at 25°C for 24 h, then purify via flash chromatography.

Key Challenges :

- Cis/trans isomerism in cyclohexyl group affects reaction kinetics (cf.).

- Side reactions : Minimized using DMAP and strict anhydrous conditions.

Characterization :

Process Optimization and Scalability

Critical Parameters Affecting Yield

| Step | Variable | Optimal Condition | Yield Impact |

|---|---|---|---|

| Amide formation | Acyl chloride eq | 1.2 | +12% |

| Thioether coupling | Solvent | DMF | +18% |

| Esterification | Catalyst | DMAP | +22% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole and pyran moieties, leading to the formation of sulfoxides and oxo derivatives.

Reduction: : Reduction reactions can target the carbonyl groups within the pyran and ester functionalities, converting them into alcohols.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) under mild conditions.

Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed in organic solvents such as ethanol or ether.

Substitution: : Substitution reactions often use nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation Products: : Sulfoxides, sulfone, and oxo derivatives.

Reduction Products: : Alcohol derivatives of the original carbonyl compounds.

Substitution Products: : Various substituted thiadiazoles, depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and catalysts.

Biology

Due to its ability to interact with enzymes and receptors, it is used as a probe in biochemical studies to elucidate the mechanisms of various biological processes.

Medicine

In medicinal chemistry, the compound's unique structure is exploited to design novel drugs with potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain cancers and infectious diseases.

Industry

The compound finds applications in the synthesis of agrochemicals and specialty chemicals, where its reactivity and selectivity are leveraged to produce high-value products.

Mechanism of Action

The mechanism of action of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate involves its interaction with specific molecular targets, including enzymes and receptors. Its structure allows it to bind to active sites, inhibiting or modulating the activity of key proteins involved in disease pathways. The exact pathways and targets vary depending on the biological context and the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole Derivatives with Varied Substituents

Key structural analogs involve modifications to the thiadiazole substituent and ester group :

Key Observations :

- The 2-cyclohexylacetate ester introduces a bulky aliphatic chain, which could reduce solubility in polar solvents compared to aromatic esters (e.g., 4-ethoxybenzoate) .

Pyran-Based Analogous Structures

Pyran rings modified with thiadiazole-thioether linkages are recurrent in medicinal chemistry:

- Compound 2 (from ) shares the pyran-thiadiazole scaffold but lacks the 2-ethylbutanamido and cyclohexylacetate groups. Its synthesis involves NaOH-mediated coupling of 2-amino-5-mercapto-1,3,4-thiadiazole with a pyran intermediate .

- Compound 11a/11b () features amino-pyrazolyl pyran derivatives, highlighting the versatility of pyran modifications for bioactivity .

Physicochemical and Functional Insights

Spectral and Thermal Properties

- Compound 4l () exhibits IR peaks at 3,450 cm⁻¹ (N-H stretch) and 1,751 cm⁻¹ (ester C=O), consistent with the target compound’s expected functional groups .

- The cyclohexylacetate ester’s steric bulk may lower the melting point compared to compound 4l (m.p. 178–180°C), though experimental data is lacking.

Bioactivity Considerations

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is a complex heterocyclic molecule that integrates several functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 462.57 g/mol . The structure comprises a thiadiazole ring, a pyran moiety, and an acetate group, which collectively contribute to its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H30N4O4S |

| Molecular Weight | 462.57 g/mol |

| CAS Number | 877651-71-3 |

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the thiadiazole moiety in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis and function.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. The pyran ring and the thiadiazole group may play crucial roles in enhancing its electron-donating capacity, thereby neutralizing reactive oxygen species (ROS) in biological systems.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. It is hypothesized that it could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

The biological activities of This compound may be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or inflammatory processes.

- Receptor Modulation : It might interact with various cellular receptors, influencing signaling pathways related to inflammation and immune responses.

- Oxidative Stress Reduction : By scavenging free radicals, it helps maintain cellular redox balance.

Case Studies

Several studies have evaluated the biological effects of similar compounds:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics.

- Antioxidant Evaluation : Research reported in Phytotherapy Research highlighted that compounds with pyran structures exhibited significant antioxidant activity through DPPH radical scavenging assays.

- Anti-inflammatory Assessment : A recent investigation indicated that certain thiadiazole derivatives could effectively reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6.

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer :

- Optimize reaction conditions using polar aprotic solvents (e.g., acetone) and base catalysts (e.g., NaOH) for thiol-thiadiazole coupling, as demonstrated in analogous thiadiazole syntheses .

- Monitor intermediates via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) to isolate pure intermediates, reducing side reactions .

- Recrystallize final products using ethanol or ether to achieve ≥95% purity .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

Methodological Answer :

- Use 1H/13C NMR to confirm substituent positions (e.g., cyclohexylacetate protons at δ 1.0–2.5 ppm) and IR spectroscopy to identify carbonyl stretches (C=O at ~1750 cm⁻¹, CONH at ~1670 cm⁻¹) .

- Validate molecular weight via mass spectrometry (EI-MS) and compare with calculated values (e.g., m/z 305 for a related thiadiazole derivative) .

Q. How can researchers assess the hydrolytic stability of the 2-cyclohexylacetate ester under physiological conditions?

Methodological Answer :

- Conduct pH-dependent stability assays in buffers (pH 1.2–7.4) at 37°C, quantifying degradation products via HPLC-UV .

- Compare hydrolysis rates with structurally similar esters (e.g., 3,5-dimethylbenzoate derivatives) to identify stabilizing functional groups .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer :

- Cross-validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts .

- Perform ADME profiling to assess bioavailability, plasma protein binding, and metabolic stability (e.g., cytochrome P450 metabolism) that may explain in vivo discrepancies .

Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

Methodological Answer :

- Use molecular docking (AutoDock Vina) to model interactions between the thiadiazole ring and enzyme active sites (e.g., kinase ATP-binding pockets) .

- Refine predictions with molecular dynamics (MD) simulations (GROMACS) to evaluate binding stability over 100-ns trajectories .

Q. How can researchers design structure-activity relationship (SAR) studies for the 1,3,4-thiadiazole core?

Methodological Answer :

- Synthesize analogs with modified substituents (e.g., replacing 2-ethylbutanamido with morpholine or nitrobenzamide groups) and compare activity .

- Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with biological outcomes .

Q. What strategies mitigate toxicity risks associated with the thiadiazole moiety in preclinical studies?

Methodological Answer :

- Screen for hepatotoxicity using primary hepatocyte assays and mitochondrial membrane potential assays (JC-1 staining) .

- Introduce electron-withdrawing groups (e.g., fluorine) to reduce reactive metabolite formation, as seen in fluorophenyl-containing analogs .

Contradiction Analysis & Experimental Design

Q. How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer :

- Perform solubility parameter calculations (Hansen solubility parameters) to predict solvent compatibility .

- Validate experimentally via saturation shake-flask method in solvents like DMSO, ethanol, and cyclohexane, measuring concentrations via UV-Vis .

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition kinetics?

Methodological Answer :

- Include positive controls (e.g., known inhibitors like staurosporine for kinases) and negative controls (DMSO vehicle) to normalize data .

- Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.